molecular formula C4H12ClOSi2 B14633891 CID 13168611

CID 13168611

Cat. No.: B14633891
M. Wt: 167.76 g/mol
InChI Key: MYSXHLTWMOUTEM-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C4H11ClOSi2. This compound is part of the disiloxane family, characterized by the presence of a silicon-oxygen-silicon (Si-O-Si) linkage. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

1-Chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane. This process requires careful control of reaction conditions to prevent the formation of oligomeric siloxanes and the release of hydrogen chloride (HCl). The reaction typically takes place under anhydrous conditions to avoid unwanted side reactions.

Industrial production of 1-Chloro-1,1,3,3-tetramethyldisiloxane often involves the use of large-scale reactors where chlorodimethylsilane is hydrolyzed in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

1-Chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

    Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst, typically platinum-based.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts, converting various functional groups into their reduced forms.

Common reagents used in these reactions include platinum catalysts for hydrosilylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

    Medicine: Research is ongoing to investigate its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1-Chloro-1,1,3,3-tetramethyldisiloxane exerts its effects depends on the specific reaction it is involved in. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The silicon-hydrogen (Si-H) bond is activated by the catalyst, allowing it to add across carbon-carbon multiple bonds.

In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-nucleophile bond. The reaction mechanism typically involves the formation of a pentacoordinate silicon intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

1-Chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:

    1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atom and is used primarily as a reducing agent and in hydrosilylation reactions.

    1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains two chlorine atoms and is used in the synthesis of silicon-based polymers and other organosilicon compounds.

    1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon-oxygen linkage and is used in similar applications but offers different reactivity due to its structure.

The uniqueness of 1-Chloro-1,1,3,3-tetramethyldisiloxane lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Properties

InChI

InChI=1S/C4H12ClOSi2/c1-7(2)6-8(3,4)5/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSXHLTWMOUTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30850318
Record name 1-Chloro-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30850318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56240-52-9
Record name 1-Chloro-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30850318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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